Tetradecasphinganine
Description
Properties
Molecular Formula |
C14H31NO2 |
|---|---|
Molecular Weight |
245.4 g/mol |
IUPAC Name |
(2S,3R)-2-aminotetradecane-1,3-diol |
InChI |
InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h13-14,16-17H,2-12,15H2,1H3/t13-,14+/m0/s1 |
InChI Key |
JDTJDLPFECSKQJ-UONOGXRCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCCCCCCCCCC(C(CO)N)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
Tetradecasphinganine is a precursor in the synthesis of complex sphingolipids, which play crucial roles in cellular signaling, membrane structure, and the regulation of apoptosis. Its derivatives are involved in various physiological processes, including:
- Cell Growth and Differentiation : Sphingolipids derived from tetradecasphinganine are essential for cell proliferation and differentiation.
- Signal Transduction : They participate in signaling pathways that regulate immune responses and inflammation.
Cancer Research
Recent studies have indicated that tetradecasphinganine exhibits cytotoxic effects against certain cancer cell lines. For instance:
- Case Study : A study demonstrated that tetradecasphinganine derivatives could induce apoptosis in HepG2 liver cancer cells, highlighting their potential as therapeutic agents in hepatocellular carcinoma (HCC) treatment .
Neuroprotection
Tetradecasphinganine and its metabolites have been studied for their neuroprotective properties. They may help in:
- Alzheimer's Disease : Research suggests that sphingolipid metabolism is altered in Alzheimer's disease, with tetradecasphinganine potentially playing a role in neuroprotection .
Drug Development
The unique properties of tetradecasphinganine make it a candidate for developing novel pharmaceuticals:
Biomaterials
Tetradecasphinganine can be utilized in creating biocompatible materials:
- Case Study : Research into sphingolipid-based biomaterials shows promise for tissue engineering applications due to their biocompatibility and ability to promote cell adhesion .
Detection Methods
The detection of tetradecasphinganine is crucial for understanding its biological roles:
- Chromatographic Techniques : Advanced chromatographic methods are employed to quantify tetradecasphinganine levels in biological samples, aiding in research related to metabolic disorders .
Research Findings Summary Table
Comparison with Similar Compounds
Table 1. Comparative Analysis of Tetradecasphinganine and Analogous Sphingolipids
Key Observations:
Chain Length and Retention Time :
- Tetradecasphinganine (C14) elutes earlier (16.0 min) than Hexadecasphinganine (C16, 22.0 min), reflecting increased hydrophobicity with longer alkyl chains .
- Phytosphingosine (C18) exhibits a retention time of 22.7 min, consistent with its extended carbon backbone .
Functional Groups: Tetradecasphinganine lacks the additional hydroxyl group present in Phytosphingosine (C₁₈H₃₉NO₃), which contributes to the latter’s higher polarity and distinct chromatographic behavior . Sphingolipid derivative 2 (C₁₆H₃₃NO₃) features an unsaturated bond, reducing its retention time compared to saturated analogs .
Bioactivity :
- Tetradecasphinganine demonstrates moderate antioxidant activity (0.347 mg/g), whereas Hexadecasphinganine shows significantly higher concentrations (24.176 mg/g), suggesting enhanced stability or abundance in biological matrices .
- Phytosphingosine’s additional hydroxyl group may enhance its anti-inflammatory properties, though direct comparisons require further study .
Metabolic and Functional Distinctions
- Xestoaminol C: A 1-deoxy derivative of Tetradecasphinganine, Xestoaminol C replaces the terminal hydroxyl group with hydrogen. This structural modification reduces polarity, altering its metabolic pathways and biological roles compared to Tetradecasphinganine .
- Sphingolipid Derivatives: Derivatives like C₁₆H₃₅NO₃ (Table 1, entry 29) exhibit structural hybridity, combining features of sphinganine and glycosphingolipids, which may expand their roles in membrane protein interactions .
Analytical Challenges
- Detection Sensitivity : Tetradecasphinganine’s low peak area (675,136) compared to Hexadecasphinganine (47 million) highlights challenges in detecting shorter-chain sphingoids using conventional LC/MS methods . Advanced techniques, such as TOF LC/MS (as validated in ), improve resolution for such compounds.
- Unknown Analogs: Compounds labeled "Unknown" (e.g., C₁₄H₃₁NO, entry 31) in Table 1 underscore the need for high-resolution mass spectrometry and nuclear magnetic resonance (NMR) to resolve structural ambiguities .
Preparation Methods
Stereoselective Synthesis via Chiral Pool Strategy
The stereoselective synthesis of tetradecasphinganine leverages chiral starting materials to ensure enantiopurity. A prominent approach utilizes L-alanine as a chiral precursor, capitalizing on its established stereochemistry to streamline the synthesis of the sphingoid backbone.
Synthetic Route :
-
Weinreb Amide Formation : N-Boc-L-alanine is converted to its Weinreb amide derivative, enabling controlled nucleophilic addition.
-
Grignard Reaction : Reaction with pentadecylmagnesium bromide introduces the C14 alkyl chain, yielding N-Boc-3-keto-sphinganine.
-
Diastereoselective Reduction : Lithium aluminum hydride (LiAlH) or LiAl[Ot-Bu]H reduces the ketone to a secondary alcohol with anti selectivity (dr 7:4–1:1).
-
Deprotection : Acidic cleavage of the Boc group furnishes enantiopure tetradecasphinganine.
Key Data :
| Step | Reagent | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|
| Grignard Addition | Pentadecylmagnesium Br | 71 | - |
| Ketone Reduction | LiAl[Ot-Bu]H | 73 | 76:24 |
This method achieves an overall yield of 43–73% with high enantiomeric excess (>98%).
De Novo Biosynthesis in Model Organisms
Drosophila melanogaster as a Biosynthetic Platform
In Drosophila, tetradecasphinganine is synthesized via the serine palmitoyltransferase (SPT) pathway. The lace gene, encoding the SPT subunit LCB2, catalyzes the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is reduced to tetradecasphinganine.
Key Findings :
-
Rescue Experiments : lace mutants deficient in sphingolipid biosynthesis survive when fed sphingosine-supplemented diets, confirming the pathway’s plasticity.
-
Metabolic Flux : Isotopic labeling studies reveal that 70–80% of cellular tetradecasphinganine originates from de novo synthesis rather than salvage pathways.
Isolation from Natural Sources
Extraction from Manduca sexta
Tetradecasphinganine constitutes a minor component of glycosphingolipids (GSLs) in the tobacco hornworm (Manduca sexta).
Extraction Protocol :
-
Homogenization : Tissues are homogenized in chloroform-methanol (2:1 v/v).
-
Alkaline Hydrolysis : GSLs are treated with 0.1 M NaOH to hydrolyze ester-linked fatty acids.
-
Chromatography : Silica gel chromatography resolves tetradecasphinganine-containing ceramides, which are identified via high-resolution mass spectrometry (HRMS).
Yield : <1% of total sphingoid bases, reflecting its niche role in insect membranes.
Analytical Characterization
Mass Spectrometric Profiling
HRMS with electrospray ionization (ESI) identifies tetradecasphinganine via its [M+H] ion at m/z 244.2378 (CHNO). Tandem MS (MS/MS) fragments the molecule at the C1–C2 bond, generating characteristic ions at m/z 60 (CHNH_2$$$$^+) and m/z 184 (CHO_2$$$$^+).
Chromatographic Resolution
Reverse-phase HPLC employing C18 columns (5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 85:15, 0.1% formic acid) resolves tetradecasphinganine at 12.3 min.
Applications in Membrane Biology
Tetradecasphinganine’s saturated chain enhances membrane rigidity compared to unsaturated analogues. Studies in Drosophila photoreceptors demonstrate its role in stabilizing Rhodopsin trafficking, with defects leading to retinal degeneration .
Q & A
Q. What analytical techniques are most effective for identifying and quantifying tetradecasphinganine in biological samples?
To identify tetradecasphinganine, researchers commonly employ liquid chromatography-mass spectrometry (LC/MS) due to its high sensitivity for sphingolipids. Key steps include:
- Sample preparation : Lipid extraction using hexane or ethyl acetate to isolate sphingoids, followed by derivatization to enhance ionization efficiency .
- Instrument parameters : Time-of-flight (TOF) LC/MS with positive ion mode (m/z range 200–600) to detect molecular ions like [M+H]⁺.
- Validation : Spike-and-recovery experiments using deuterated internal standards to confirm accuracy .
Q. How can researchers establish the biosynthetic pathway of tetradecasphinganine in vivo?
A systematic approach involves:
- Isotopic labeling : Administering ¹³C-labeled serine or palmitate to track incorporation into the sphingoid backbone.
- Enzyme inhibition : Knockout models (e.g., CRISPR/Cas9) targeting serine palmitoyltransferase (SPT) to observe pathway disruptions.
- Metabolomic profiling : Correlating tetradecasphinganine levels with downstream metabolites (e.g., ceramides) via tandem MS .
Q. What are the primary challenges in isolating tetradecasphinganine from complex matrices like cell lysates?
- Matrix interference : Co-eluting lipids (e.g., phosphatidylcholines) can suppress ionization. Mitigate via solid-phase extraction (SPE) with C18 cartridges.
- Degradation risks : Sphingoids are prone to oxidation. Use antioxidants (e.g., BHT) and store samples at -80°C under nitrogen .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on tetradecasphinganine’s role in apoptosis?
- Hypothesis refinement : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow scope. For example:
"Does tetradecasphinganine induce apoptosis in a cell-type-dependent manner via ceramide synthase modulation?" .
- Controlled variables : Compare primary cells (e.g., fibroblasts) vs. cancer lines (HeLa) under identical treatment conditions.
- Multi-omics integration : Pair lipidomics with transcriptomics (RNA-seq) to identify upstream regulators (e.g., SPTLC2 expression) .
Q. What methodological strategies can address low reproducibility in tetradecasphinganine quantification across labs?
- Inter-laboratory validation : Share protocols via platforms like Protocols.io , including detailed steps for calibration curves and internal standard ratios.
- Blinded analysis : Randomize sample IDs and use automated peak integration software to minimize bias .
- Data transparency : Publish raw LC/MS spectra in repositories like MetaboLights .
Q. How can computational models enhance understanding of tetradecasphinganine’s membrane interactions?
- Molecular dynamics (MD) simulations : Use tools like GROMACS to model lipid bilayer insertion and hydrogen bonding patterns.
- Parameterization : Derive force field parameters from quantum mechanical calculations (e.g., DFT for bond vibrations).
- Experimental validation : Compare MD predictions with neutron scattering data on membrane fluidity .
Data Interpretation and Reporting
Q. What statistical approaches are critical for analyzing dose-response relationships involving tetradecasphinganine?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude technical artifacts (e.g., pipetting errors).
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure 80% power for detecting ≥1.5-fold changes .
Q. How should researchers contextualize findings on tetradecasphinganine within existing literature?
- Systematic reviews : Follow PRISMA guidelines to synthesize prior studies, highlighting discrepancies (e.g., pro- vs. anti-apoptotic effects).
- Meta-analysis : Pool data from public datasets (e.g., GEO, MetaboLights) to assess effect sizes across models .
Tables for Methodological Reference
Q. Table 1. Comparison of Analytical Techniques for Tetradecasphinganine Detection
| Technique | Sensitivity (LOD) | Matrix Compatibility | Key Limitations |
|---|---|---|---|
| TOF LC/MS | 0.1 nM | Plasma, tissue | High cost; requires derivatization |
| NMR | 10 µM | Purified extracts | Low sensitivity for trace lipids |
| ELISA | 1 nM | Cell lysates | Cross-reactivity with analogs |
Q. Table 2. Key Parameters for MD Simulations of Tetradecasphinganine
| Parameter | Value/Software | Rationale |
|---|---|---|
| Force field | CHARMM36 | Optimized for lipid bilayers |
| Simulation time | 200 ns | Ensures equilibrium |
| Temperature | 310 K | Physiological relevance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
